Product packaging for Zafirlukast Impurity F-d7(Cat. No.:)

Zafirlukast Impurity F-d7

Cat. No.: B1156697
M. Wt: 875.05
Attention: For research use only. Not for human or veterinary use.
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Description

Zafirlukast Impurity F-d7 is a deuterated, high-quality reference standard essential for advanced pharmaceutical research and development. This compound, with a molecular formula of C49H42D7N5O8S and a molecular weight of 875.05 , is chemically characterized as this compound . It is supplied with comprehensive documentation and structural verification to ensure regulatory compliance. This stable isotope-labeled impurity is indispensable for accurate quantitative analysis during the development and validation of analytical methods for Zafirlukast, an orally administered leukotriene receptor antagonist (LTRA) used in the treatment of asthma . Its primary application lies in its use as an internal standard in mass spectrometry-based techniques, where the deuterium atoms (d7) provide a distinct mass shift that significantly improves the precision and reliability of impurity profiling and pharmacokinetic studies. Furthermore, this compound plays a crucial role in the preparation of Abbreviated New Drug Applications (ANDA), providing the necessary data to demonstrate control over the drug's impurity profile as required by major regulatory bodies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, including human use. Proper laboratory handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated area, must be followed. For detailed safety information, please consult the corresponding Safety Data Sheet (SDS) .

Properties

Molecular Formula

C₄₉H₄₂D₇N₅O₈S

Molecular Weight

875.05

Synonyms

N-[3-[[2-Methoxy-4-[[[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester-d7

Origin of Product

United States

Mechanistic Pathways of Formation for Zafirlukast Impurity F D7

Process-Related Formation Mechanisms

The generation of Zafirlukast (B1683622) Impurity F-d7 is intrinsically linked to the synthetic route of Zafirlukast itself, arising from side reactions involving synthetic precursors, intermediates, and the specific reaction conditions employed.

Role of Synthetic Precursors and Intermediates in Impurity Generation

The synthesis of Zafirlukast is a multi-step process that involves the coupling of various chemical entities. nih.gov Zafirlukast Impurity F is understood to be a bis-indole derivative, suggesting its formation involves a dimerization event of key intermediates during the synthesis. smolecule.com The structure of Impurity F points to an unintended coupling between two molecules of a reactive intermediate derived from the indole (B1671886) core of Zafirlukast.

The primary precursors involved in the formation of the core structure of Impurity F are intermediates in the Zafirlukast synthesis, specifically those leading up to the final coupling step. smolecule.comresearchgate.net These include activated forms of the carboxylic acid moiety and amine intermediates.

Influence of Reaction Conditions on Impurity F-d7 Formation

Several reaction conditions can significantly influence the formation of Zafirlukast Impurity F and, by extension, its deuterated analog. These factors can promote the side reactions leading to the dimerization of intermediates.

Reaction ConditionInfluence on Impurity F-d7 Formation
Temperature Elevated temperatures can accelerate the rate of side reactions, including the dimerization that leads to the formation of Impurity F. smolecule.com
pH The pH of the reaction mixture can affect the reactivity of intermediates. Non-optimal pH can lead to the degradation of intermediates or promote unintended reaction pathways.
Stoichiometry An imbalance in the stoichiometric ratios of reactants, particularly an excess of coupling reagents, can increase the likelihood of side reactions and the formation of by-products like Impurity F. smolecule.com
Solvents The polarity of the solvent can play a role in stabilizing reactive intermediates. Polar aprotic solvents, such as dichloromethane (B109758), are often used in the coupling step and can stabilize the intermediates that lead to the formation of Impurity F. smolecule.com
Catalysts The choice and amount of catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can influence the reaction rate and selectivity. While enhancing the desired reaction, it can also catalyze side reactions if not carefully controlled. smolecule.com

By-product Formation via Side Reactions during Zafirlukast Synthesis

The formation of Zafirlukast Impurity F is a prime example of a by-product arising from side reactions during the synthesis of the active pharmaceutical ingredient. The key reaction step where this impurity is likely generated is the amide bond formation, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comnih.gov

DCC activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. smolecule.com If this intermediate is not promptly and efficiently captured by the intended amine nucleophile, it can react with another available nucleophile, such as another amine intermediate, leading to the formation of dimeric impurities like Impurity F. smolecule.comnih.gov The presence of a base like DMAP, while accelerating the desired coupling, can also contribute to side reactions. smolecule.com

Impurity F-d7 Formation Arising from Specific Deuterated Reagents or Solvents in Synthesis

The defining characteristic of Zafirlukast Impurity F-d7 is the presence of deuterium (B1214612). This isotopic labeling is intentionally introduced to create a stable, heavier version of the impurity for use as an internal standard. The formation of the d7 variant would follow the same mechanistic pathways as the non-deuterated impurity, with the key difference being the use of deuterated starting materials, reagents, or solvents at a specific stage of the synthesis.

The "d7" designation suggests that a component with seven exchangeable protons has been replaced with deuterium. This is typically achieved by using a deuterated version of one of the key synthetic precursors. For instance, a deuterated methylating agent or a deuterated cyclopentyl group could be introduced in the early stages of the synthesis of the indole intermediate. This deuterated intermediate would then undergo the same side reactions as its non-deuterated counterpart to form this compound.

Degradation-Related Formation Mechanisms

While primarily considered a process-related impurity, the core structure of Zafirlukast Impurity F could also potentially arise from the degradation of Zafirlukast or its intermediates under certain conditions.

Hydrolytic Degradation Pathways to this compound

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. pharmaffiliates.com In the context of Zafirlukast, forced degradation studies have shown its susceptibility to hydrolysis under certain conditions. oup.com While direct hydrolytic formation of the dimeric Impurity F from Zafirlukast is less likely, the hydrolysis of key intermediates during the synthesis can contribute to its formation.

For instance, the hydrolysis of an ester intermediate to its corresponding carboxylic acid could alter the reaction kinetics and stoichiometry, potentially favoring the side reactions that lead to the formation of Impurity F. researchgate.net If deuterated intermediates are used in the synthesis, any subsequent hydrolytic degradation and side reactions would result in the formation of this compound.

Oxidative Degradation Mechanisms Leading to Zafirlukast Impurity F

Oxidative degradation is a significant pathway for the formation of impurities in many pharmaceutical compounds, including zafirlukast. The molecular structure of zafirlukast contains several moieties susceptible to oxidation, such as the sulfide (B99878) group and the indole ring. The formation of Impurity F through oxidative stress often involves the oxidation of the sulfide to a sulfoxide (B87167) or sulfone.

Forced degradation studies using oxidizing agents like hydrogen peroxide have been instrumental in elucidating these pathways. In these studies, zafirlukast is subjected to oxidative stress, and the resulting degradants are identified. Research has shown that a major degradation product formed under oxidative conditions is zafirlukast sulfoxide, which corresponds to Impurity F. The mechanism likely involves a nucleophilic attack by the sulfur atom on the oxidizing agent.

Table 1: Key Findings from Oxidative Degradation Studies of Zafirlukast

Stress ConditionKey Degradation Product(s)Analytical Technique(s) Used
Hydrogen Peroxide (H₂O₂)Zafirlukast Sulfoxide (Impurity F)HPLC, LC-MS
AIBN Radical InitiatorNot SpecifiedNot Specified
Metal IonsNot SpecifiedNot Specified

This table summarizes findings from forced degradation studies on zafirlukast under oxidative stress.

Photolytic Degradation Processes and Impurity F Formation

Photolytic degradation, or degradation induced by exposure to light, is another critical factor in the stability of zafirlukast. The aromatic and conjugated systems within the zafirlukast molecule are capable of absorbing UV radiation, which can lead to the formation of excited states and subsequent chemical reactions. These reactions can result in the formation of various impurities, including Impurity F.

Studies on the photostability of zafirlukast have demonstrated that it is susceptible to degradation upon exposure to UV light. The formation of Impurity F under photolytic stress suggests that the energy absorbed from light can facilitate the oxidation of the sulfide linkage. The presence of photosensitizers could potentially accelerate this process. To mitigate photolytic degradation, zafirlukast is typically handled and stored in light-protected conditions.

Thermal Degradation Studies and Identification of Relevant Pathways for Impurity F

Thermal degradation occurs when a drug substance is exposed to high temperatures, leading to the breakdown of the molecule. For zafirlukast, thermal stress can induce the formation of several impurities. While specific studies detailing the formation of Impurity F as the primary thermal degradant are less common than for oxidative pathways, it is understood that elevated temperatures can accelerate oxidation reactions if an oxidizing agent is present.

In the solid state, zafirlukast has been found to be relatively stable to dry heat. However, in solution, thermal stress can contribute to the formation of a range of degradation products. The identification of these products is crucial for establishing appropriate manufacturing and storage temperatures.

Stress Testing Methodologies for Forced Degradation Studies

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and are mandated by regulatory agencies. These studies involve subjecting the drug substance to harsh conditions, such as high temperatures, humidity, strong acidic or basic solutions, oxidizing agents, and intense light. The primary goal is to identify potential degradation products that could form under normal storage conditions and to elucidate the degradation pathways.

The methodologies for stress testing zafirlukast typically involve dissolving the drug in a suitable solvent and exposing it to various stress conditions for a defined period. The resulting mixture is then analyzed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. This allows for the separation and identification of the parent drug from its impurities. The development of such methods is crucial for ensuring the quality and stability of the final drug product.

Table 2: Typical Conditions for Forced Degradation Studies of Zafirlukast

Stress ConditionTypical Reagents/Parameters
Acid Hydrolysis0.1 M HCl at 80°C
Base Hydrolysis0.1 M NaOH at 80°C
Oxidation3-30% H₂O₂ at room temperature
Thermal60-80°C (solid or solution)
PhotolyticExposure to UV and fluorescent light

This table outlines common stress conditions applied in forced degradation studies of zafirlukast to induce the formation of impurities like Impurity F.

Theoretical and Computational Approaches to Impurity Prediction

In addition to experimental studies, theoretical and computational methods are increasingly being used to predict the formation of impurities in drug substances. These approaches can provide valuable insights into potential degradation pathways and help in the early identification of impurities.

Application of Retrosynthetic Analysis in Impurity Pathway Elucidation

Retrosynthetic analysis is a technique more commonly used in the design of synthetic routes for molecules. However, its principles can be adapted to elucidate impurity formation pathways. By starting with the structure of a known impurity, such as Impurity F, and working backward, one can hypothesize the chemical transformations and precursors that could lead to its formation from the parent drug molecule, zafirlukast. This approach can help chemists understand the likely chemical reactions responsible for degradation and guide the design of more stable molecules or formulations.

Predictive Modeling for Degradation Products of Zafirlukast

Predictive modeling, often employing computational software, can be a powerful tool for identifying potential degradation products of zafirlukast. These models use knowledge of chemical reaction mechanisms and the reactivity of different functional groups within the zafirlukast structure to predict likely degradation products under various stress conditions. For instance, software can predict the susceptibility of the sulfide group in zafirlukast to oxidation, thus predicting the formation of Impurity F. These in silico tools can help to prioritize experimental studies and provide a more comprehensive understanding of the degradation profile of a drug candidate early in the development process.

Chemometric Approaches in Understanding Impurity Formation

Chemometrics provides a powerful set of mathematical and statistical tools to analyze complex chemical data, making it highly valuable in understanding and controlling impurity formation in pharmaceutical manufacturing. frontiersin.org These approaches can model the relationship between process parameters and impurity levels, and they are also used in analytical methods to quantify impurities in the presence of the active pharmaceutical ingredient (API) and other components. researchgate.netnih.gov

In the context of zafirlukast, chemometric methods such as Partial Least Squares (PLS) have been developed for the selective determination of the drug in the presence of its degradation products. researchgate.net The PLS model uses multivariate calibration to correlate spectral data (e.g., from UV-Vis or HPLC) with the concentrations of the different components in a mixture. This allows for the accurate quantification of an impurity even when its signal significantly overlaps with that of the API. researchgate.netnih.gov

The application of chemometrics in studying impurity formation can be multifaceted:

Process Understanding: By designing experiments where process parameters (like temperature, pH, reactant concentrations) are systematically varied, chemometric models can be built to identify the critical factors that lead to the formation of impurities like this compound.

Predictive Modeling: These models can predict the expected level of an impurity under different manufacturing conditions, allowing for the definition of a design space where impurity formation is minimized.

Analytical Method Development: Chemometrics is integral to developing robust analytical methods, particularly for spectroscopic techniques. For instance, a method using UV-Vis spectrophotometry combined with a PLS model can serve as a rapid, cost-effective alternative to chromatographic techniques for routine quality control. nih.gov

A study on zafirlukast degradation utilized a PLS model for its selective determination, demonstrating the utility of this approach. The model was built using a calibration set and validated for its predictive ability. researchgate.net

Table 2: Application of PLS Model in Zafirlukast Analysis researchgate.net
ParameterValue/RangeSignificance
Chemometric ModelPartial Least Squares (PLS)A regression method for analyzing data with many, and possibly correlated, predictor variables.
ApplicationSelective determination of Zafirlukast in the presence of its degradation product. researchgate.netEnables accurate quantification despite spectral interference from impurities.
Linearity Range4–40 μg mL−1The concentration range over which the model provides accurate quantitative results. researchgate.net
Mean Percentage Recovery100.00 ± 0.336Indicates high accuracy and predictive power of the developed chemometric method. researchgate.net

By leveraging chemometric tools, pharmaceutical scientists can gain a deeper, data-driven understanding of the mechanistic pathways of impurity formation and develop more effective control strategies to ensure the quality and purity of the final drug substance.

Synthetic and Derivatization Approaches for Zafirlukast Impurity F D7

Chemical Synthesis Strategies for Zafirlukast (B1683622) Impurity F-d7

The generation of Zafirlukast Impurity F-d7 as a reference standard requires a multi-step synthetic approach, which is often adapted from the known synthesis of the non-labeled impurity. researchgate.net The primary goal is to produce a high-purity, structurally confirmed molecule with deuterium (B1214612) atoms incorporated at specific, stable positions.

The synthesis of Zafirlukast Impurity F is understood to originate from dimerization involving key intermediates in the Zafirlukast manufacturing process. researchgate.net A plausible synthetic route for the deuterated analog, Impurity F-d7, can be designed by strategically introducing deuterium atoms into one of the key precursors. A common approach involves using a deuterated starting material, such as a deuterated o-toluenesulfonamide (B73098), which contains the tolyl group where the seven deuterium atoms are typically located in related Zafirlukast-d7 standards. pharmaffiliates.com

A generalized synthetic pathway can be conceptualized in two main stages:

Preparation of Deuterated Precursor: The synthesis would begin with the preparation of o-toluenesulfonamide-d7 (B1156693). This can be achieved through various established deuteration methods applied to o-toluenesulfonamide or its synthetic precursors.

Coupling and Dimerization: The synthesis of the non-labeled Impurity F involves a series of coupling reactions, often facilitated by agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP). researchgate.netresearchgate.net The synthetic design for Impurity F-d7 would adapt this process, reacting the deuterated sulfonamide precursor with the appropriate Zafirlukast intermediates under conditions that promote the specific dimerization leading to the Impurity F structure.

An alternative strategy involves late-stage deuteration, where the fully formed, non-labeled Impurity F is subjected to a hydrogen-deuterium exchange reaction. However, this approach can be challenging due to the complexity of the molecule and the potential for non-specific labeling or degradation. Therefore, building the molecule from a deuterated precursor is often the preferred and more controlled route.

Optimizing the synthesis of this compound is critical to maximize yield, ensure high isotopic purity, and minimize the formation of side products. Key parameters that require careful tuning are analogous to those for other complex organic syntheses and isotopic labeling reactions.

ParameterObjective and Optimization Strategy
Coupling Reagents To achieve efficient amide bond formation while minimizing side reactions. The ratio of coupling agents like DCC and DMAP to the reactants must be precisely controlled. Alternative, more modern coupling agents may be explored to improve yield and reduce byproducts.
Reaction Temperature To control the reaction rate and prevent both degradation of intermediates and potential loss of deuterium label (scrambling). Reactions are typically run at controlled, often low, temperatures and gradually warmed to room temperature.
Solvent System To ensure solubility of all reactants and intermediates while being inert to the reaction conditions. Aprotic solvents such as dichloromethane (B109758) or acetonitrile (B52724) are commonly used in these coupling reactions. researchgate.net
Reaction Time To allow the reaction to proceed to completion without the formation of degradation products. The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification Method To isolate the final product with high chemical and isotopic purity. Column chromatography using silica (B1680970) gel is a standard method, with the solvent gradient optimized for effective separation from starting materials and non-deuterated impurities. nih.gov

Transitioning the synthesis of this compound from a milligram to a gram scale for use as a reference standard presents several challenges.

Cost and Availability of Deuterated Reagents: Deuterated starting materials and solvents are significantly more expensive than their non-deuterated counterparts. Efficient use and potential recovery of these materials are important economic considerations.

Reaction Stoichiometry and Purity: Maintaining precise stoichiometric control of reactants on a larger scale is crucial to drive the reaction to completion and simplify purification. The purity of starting materials becomes even more critical to avoid introducing impurities that are difficult to remove later.

Purification and Isolation: Chromatographic purification, while effective at the lab scale, can become cumbersome and resource-intensive at larger scales. Developing crystallization or precipitation methods for the final product or key intermediates is often a primary goal during scale-up to improve efficiency and throughput.

Isotopic Purity and Stability: Ensuring high deuterium incorporation and preventing back-exchange during workup and purification are paramount. This may require using deuterated solvents during extraction and washing steps to maintain the isotopic label.

Advanced Analytical Methodologies for Detection and Quantification of Zafirlukast Impurity F D7

Chromatographic Techniques

Preparative Chromatography for Isolation of Zafirlukast (B1683622) Impurity F-d7

The isolation of Zafirlukast Impurity F-d7 in sufficient quantities for definitive structural analysis is typically achieved using preparative high-performance liquid chromatography (HPLC). researchgate.net This technique is essential for separating the impurity from the bulk API and other related substances. neopharmlabs.com The development of a preparative HPLC method begins with optimizing the separation at an analytical scale, focusing on achieving maximum resolution between the impurity and adjacent peaks. neopharmlabs.com This optimized method is then scaled up for preparative purposes.

The process involves injecting a concentrated solution of the crude Zafirlukast sample, enriched with Impurity F-d7, onto a preparative column. neopharmlabs.com A gradient elution is commonly employed, where the mobile phase composition is altered over time to effectively separate compounds with different polarities. researchgate.net Fractions of the eluent are collected at specific time intervals, and those containing the pure impurity are identified by analytical HPLC. These fractions are then combined and the solvent is removed, often through lyophilization, to yield the isolated this compound as a pure solid.

Table 1: Hypothetical Preparative HPLC Parameters for this compound Isolation

ParameterValue/Description
Instrument Preparative High-Performance Liquid Chromatography System
Column Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Elution Mode Gradient
Flow Rate 20.0 mL/min
Detection UV at 225 nm
Injection Volume 1000 µL of enriched sample solution
Fraction Collection Time-based, guided by analytical chromatogram

Spectrometric and Spectroscopic Approaches

Following isolation, a suite of spectrometric and spectroscopic techniques is employed to confirm the identity and elucidate the precise chemical structure of this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.com For this compound, MS is critical for confirming the incorporation of deuterium (B1214612) atoms and for piecing together its molecular structure through fragmentation analysis.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. synthinkchemicals.com This hyphenated technique is invaluable for the initial detection and molecular weight determination of impurities directly in the API mixture, often before preparative isolation is performed. americanpharmaceuticalreview.comsynthinkchemicals.com The sample is first separated on an analytical HPLC column, and the eluent is directly introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically produces an intact molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the determination of the molecular weight. americanpharmaceuticalreview.com

Table 2: Illustrative LC-MS Parameters for Analysis of this compound

ParameterValue/Description
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 - 1200 m/z

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. americanpharmaceuticalreview.comsynthinkchemicals.comnih.gov In an MS/MS experiment, the molecular ion of this compound, selected in the first mass analyzer, is subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern is then analyzed in a second mass analyzer. By comparing the fragmentation pattern of the impurity to that of the non-deuterated standard (Zafirlukast Impurity F), analysts can pinpoint the location of the deuterium labels on the molecule. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Major Fragment Ions (m/z)Inferred Structural Moiety
875.08 (hypothetical [M+H]⁺)Varies based on D7 locationDeuterated side chain
875.08 (hypothetical [M+H]⁺)Varies based on D7 locationIndole (B1671886) core fragment
875.08 (hypothetical [M+H]⁺)Varies based on D7 locationPhenylsulfonyl carbamoyl fragment

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). americanpharmaceuticalreview.comsterlingpharmasolutions.comlongdom.org This precision allows for the unambiguous determination of the elemental composition of an ion. americanpharmaceuticalreview.comsterlingpharmasolutions.com For this compound, HRMS is used to confirm its molecular formula. The experimentally measured mass is compared against the theoretical mass calculated for the proposed elemental formula (C₄₉H₄₂D₇N₅O₈S). A close match provides strong evidence for the correct identification of the impurity. sterlingpharmasolutions.comhpst.cz

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Proposed Formula C₄₉H₄₂D₇N₅O₈S
Theoretical Monoisotopic Mass 874.3818 (as [M])
Ion Type [M+H]⁺
Theoretical m/z 875.3891
Required Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is performed on the isolated impurity to determine the carbon-hydrogen framework and the precise location of the deuterium atoms.

Table 5: NMR Spectroscopy Experiments for Structural Elucidation of this compound

ExperimentPurpose
¹H NMR Determines the number and environment of proton atoms; identifies sites of deuteration by signal absence.
¹³C NMR Determines the number and environment of carbon atoms, providing a map of the carbon skeleton.
²H NMR Directly detects deuterium nuclei, confirming the presence and number of deuterated sites. youtube.com
2D COSY Identifies proton-proton couplings, establishing connectivity between neighboring protons.
2D HSQC Correlates proton signals with their directly attached carbon atoms.
2D HMBC Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity.
1D NMR (¹H, ¹³C, DEPT) for this compound

One-dimensional (1D) NMR spectroscopy provides fundamental information about the molecular structure.

¹H NMR (Proton NMR): This technique is used to determine the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the seven deuterium-labeled positions would be absent compared to its non-deuterated analogue. The remaining proton signals provide insights into the rest of the molecule's structure, with their chemical shifts (δ) indicating the electronic environment and splitting patterns revealing adjacent protons.

¹³C NMR (Carbon-13 NMR): This method identifies all unique carbon atoms in the molecule. The spectrum for this compound would display signals for each carbon atom. The carbons directly bonded to deuterium atoms would exhibit significantly reduced signal intensity and a characteristic splitting pattern due to C-D coupling, confirming the sites of deuteration.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum shows CH and CH₃ signals pointing in one direction (positive) and CH₂ signals in the opposite direction (negative), while quaternary carbons are absent. This information complements the ¹³C NMR data for a complete assignment of the carbon skeleton.

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound

Data Type Information Provided Relevance to this compound
¹H Chemical Shift (δ) Electronic environment of protons Confirms the structure of the non-deuterated portions of the molecule.
¹H Integration Ratio of protons Verifies the relative number of protons in different environments.
¹H Multiplicity Number of neighboring protons Elucidates the connectivity between different proton-bearing fragments.
¹³C Chemical Shift (δ) Electronic environment of carbons Identifies all carbon atoms and confirms the molecular backbone.

| DEPT-135 Phasing | Type of carbon (CH, CH₂, CH₃) | Differentiates carbon types, aiding in the complete structural assignment. |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. It is a powerful tool for assigning ¹³C signals based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry and three-dimensional conformation of the molecule.

Quantitative NMR (qNMR) for Direct Quantification

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance. By integrating the area of a specific signal of this compound and comparing it to the signal of a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved without the need for a specific reference standard of the impurity itself.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be very similar to its non-deuterated counterpart, showing characteristic absorption bands for groups such as carbonyls (C=O), amines (N-H), sulfonyls (S=O), and aromatic rings (C=C). A key difference would be the presence of C-D (carbon-deuterium) stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) than the corresponding C-H stretches (around 2800-3000 cm⁻¹). This confirms the presence and provides information about the environment of the deuterium labels.

UV-Visible Spectrophotometry for Detection and Quantification

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net Zafirlukast and its impurities possess chromophores, such as aromatic rings, that allow for their detection by this method. researchgate.net A specific wavelength of maximum absorbance (λmax) is determined for this compound, and a calibration curve is constructed to quantify the impurity in samples. While not as structurally informative as NMR or MS, its simplicity and sensitivity make it valuable for routine quantitative analysis. dergipark.org.tr

Hyphenated and Orthogonal Analytical Techniques

The analysis of pharmaceutical impurities often requires the combination of multiple analytical techniques to achieve the necessary specificity and sensitivity. semanticscholar.org

Integration of Complementary Analytical Modalities

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for impurity profiling. ijfmr.comajrconline.org For this compound, a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed. nih.gov The LC component separates the impurity from the active pharmaceutical ingredient (API) and other related substances, while the MS detector provides mass information, confirming the molecular weight of the deuterated impurity. Combining separation techniques like HPLC with spectroscopic detectors like NMR (LC-NMR) allows for the direct structural elucidation of impurities post-separation. ijfmr.com This integration of complementary modalities provides a comprehensive analytical workflow for the unambiguous identification and quantification of impurities. researchgate.net

Multi-Dimensional Chromatography for Complex Impurity Profiles

The analysis of pharmaceutical impurities presents a significant challenge, especially when dealing with complex mixtures where impurities may co-elute with the active pharmaceutical ingredient (API) or other impurities. nih.govwaters.com Multi-dimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), has emerged as a powerful technique to enhance peak capacity and resolution, thereby enabling the separation of these complex profiles. chromatographyonline.comnih.govresearchgate.net

In the context of Zafirlukast, process development has identified several impurities that require careful monitoring. researchgate.netresearchgate.net While specific data for this compound is not extensively published, the principles of 2D-LC are directly applicable to its detection and quantification, especially given the challenges posed by deuterated compounds and their potential for isotopic co-elution. nih.govresearchgate.net

An automated online multi-heartcutting 2D-LC system is particularly effective for impurity analysis. nih.govresearchgate.net This technique allows for the selective transfer of specific sections (heart-cuts) of the ¹D chromatogram, such as the peak of the main component or regions where impurities are expected to elute, to the ²D column. nih.gov This targeted approach prevents overloading of the ²D column with the API and allows for the concentration of low-level impurities.

For the analysis of this compound, a reversed-phase liquid chromatography (RPLC) method could be employed in the first dimension to separate the API from its related impurities based on hydrophobicity. waters.com However, due to the structural similarities between Zafirlukast and its impurities, co-elution is a distinct possibility. By transferring the peak corresponding to Zafirlukast and any closely eluting impurities to a second dimension with an orthogonal separation mechanism, such as a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) or a different mobile phase, enhanced separation can be achieved. nih.govresearchgate.net

The hyphenation of 2D-LC with mass spectrometry (MS) provides an additional layer of analytical power, offering sensitive detection and structural information for impurity identification. nih.govnih.govchromatographyonline.com This is particularly valuable for deuterated compounds like this compound, as MS can distinguish between the deuterated impurity and its non-deuterated counterpart based on their mass-to-charge ratio.

Illustrative 2D-LC Method Parameters for this compound Analysis:

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Phenyl-Hexyl (e.g., 3.0 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B over 15 min30-70% B over 2 min
Flow Rate 0.3 mL/min1.0 mL/min
Detection UV (225 nm), MSMS/MS
Transfer Method Heart-cutting-

Interactive Data Table: Expected Performance of 2D-LC for Impurity Analysis

The following table outlines the typical performance characteristics that can be expected from a well-developed 2D-LC method for the analysis of a complex pharmaceutical impurity profile, such as that of Zafirlukast containing Impurity F-d7.

Performance MetricTypical ValueSignificance in Impurity Analysis
Peak Capacity (¹D) ~200-300Provides initial separation of major components.
Peak Capacity (²D) ~50-100Offers additional resolving power for co-eluting peaks.
Overall Peak Capacity >1000Enables the separation of a large number of components in a single analysis.
Limit of Detection (LOD) <0.01%Crucial for detecting and quantifying trace-level impurities.
Limit of Quantification (LOQ) <0.05%Ensures accurate measurement of impurities at levels relevant to regulatory requirements.
Resolution (Critical Pair) >2.0Guarantees baseline separation of the most difficult-to-separate impurity pair.

The application of multi-dimensional chromatography, particularly in combination with mass spectrometry, provides a robust and highly effective strategy for the detection and quantification of complex pharmaceutical impurity profiles. For a compound like this compound, this advanced methodology is indispensable for ensuring the quality and safety of the final drug product.

Isolation and Structural Elucidation of Zafirlukast Impurity F D7

Strategies for Isolation from Crude Samples

The initial and crucial step in characterizing any impurity is its isolation from the reaction mixture or crude sample in a highly pure form. This process often involves enriching the sample to increase the concentration of the target impurity, followed by sophisticated separation techniques.

Preparative Liquid Chromatography for Enrichment and Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the isolation and purification of pharmaceutical impurities. researchgate.netscilit.com It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it ideal for obtaining the milligram-to-gram quantities of a purified impurity required for thorough structural analysis and for use as a reference standard. waters.comiaea.org

For impurities related to Zafirlukast (B1683622), reverse-phase chromatography is commonly employed. researchgate.net The process involves injecting an enriched sample of the crude material onto a preparative column packed with a stationary phase, such as C18. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is then pumped through the column. researchgate.netiaea.org By carefully controlling the composition of the mobile phase, often through a gradient elution, components of the mixture are separated based on their differing affinities for the stationary phase. Fractions are collected as they elute from the column, and those containing the impurity of interest are pooled and concentrated to yield the purified substance. waters.com The successful isolation of Zafirlukast Impurity F-d7 would rely on a meticulously developed Prep-HPLC method optimized for resolution and loadability.

Table 1: Illustrative Parameters for Preparative LC Method

ParameterSpecificationPurpose
Column C18, 10 µm particle sizeStationary phase for reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds.
Flow Rate 20.0 mL/minAppropriate for preparative scale separation.
Detection UV at 240 nmTo monitor the elution of compounds.
Loading ~100 mg crude sample/injectionMaximizes throughput for impurity isolation.

Solid-Phase Extraction (SPE) and Other Sample Preparation Techniques

Before preparative chromatography, sample preparation techniques like Solid-Phase Extraction (SPE) are often used to clean up complex samples and concentrate the analyte of interest. sigmaaldrich.comresearchgate.net SPE is a versatile technique that can simplify a sample matrix by removing interfering substances, thereby improving the efficiency and longevity of the preparative HPLC column. libretexts.org

In the context of isolating this compound, an SPE procedure would involve passing a solution of the crude mixture through a cartridge containing a solid adsorbent. alliedacademies.org Depending on the chosen sorbent and solvent conditions, one of two strategies can be employed: the "bind-elute" method, where the impurity is retained on the sorbent while other components are washed away, or the "interference removal" method, where interfering components are retained and the impurity passes through. libretexts.org This preliminary purification step is invaluable for handling complex starting materials and enriching the target impurity before the final, high-resolution purification by Prep-HPLC. neopharmlabs.com

Methodologies for Structural Characterization

Once this compound is isolated with a high degree of purity, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful analytical techniques and confirmatory synthesis.

Application of Combined Spectroscopic Data Interpretation

Structural elucidation of complex organic molecules like this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Mass Spectrometry (MS) provides the molecular weight of the impurity and, through high-resolution MS (HRMS), its elemental composition. nih.gov Tandem MS (MS/MS) experiments can fragment the molecule, offering clues about its substructures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure. One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR reveal the chemical environment of each atom, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms, allowing for the complete assembly of the molecular skeleton. researchgate.netnih.gov Infrared (IR) spectroscopy complements this data by identifying key functional groups present in the molecule. researchgate.net By combining the insights from these techniques, a definitive structure for the impurity can be proposed. researchgate.net

Table 2: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation Provided
Mass Spectrometry (MS/HRMS) Molecular weight and elemental formula.
Tandem MS (MS/MS) Structural fragments and connectivity.
¹H NMR Number and type of hydrogen atoms.
¹³C NMR Number and type of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Connectivity between H-H, C-H, and C-C bonds.
Infrared (IR) Spectroscopy Presence of specific functional groups.

Confirmation through Independent Chemical Synthesis of Proposed Structures

The ultimate confirmation of a proposed impurity structure is its independent chemical synthesis. researchgate.netresearchgate.net Once spectroscopic data has led to a hypothesized structure for this compound, a synthetic route is designed and executed to create an authentic sample of that exact molecule. nih.gov

This synthesized reference material is then compared against the impurity isolated from the crude sample. The two samples are analyzed using the same analytical methods, most commonly analytical HPLC. If the retention time, mass spectrum, and NMR spectra of the synthesized standard are identical to those of the isolated impurity, the proposed structure is confirmed with a high degree of confidence. researchgate.net This process provides unambiguous proof of the impurity's identity. acgpubs.orgresearchgate.net

Utilizing Deuterium (B1214612) Labeling for Mechanistic and Structural Insights

The presence of deuterium (d7) in the "this compound" name signifies that it is an isotopically labeled compound. Isotopic labeling, particularly with stable isotopes like deuterium (²H), is a powerful tool in pharmaceutical analysis. musechem.comresearchgate.netnih.gov

Deuterium-labeled compounds are invaluable as internal standards for quantitative analysis by mass spectrometry. clearsynth.comacanthusresearch.com Because they are chemically almost identical to their non-labeled counterparts but have a different mass, they can be added to a sample in a known amount to correct for variations during sample preparation and analysis, leading to highly accurate measurements. acanthusresearch.com

Furthermore, deuterium labeling provides significant mechanistic and structural insights. In mass spectrometry, the known mass shift of the deuterium atoms helps to identify specific fragments, aiding in the elucidation of the molecule's structure and fragmentation pathways. hilarispublisher.com In studying the formation of impurities, deuterium labeling can be used to trace the origin of specific atoms and unravel the underlying reaction mechanisms. researchgate.netchemicalsknowledgehub.com By observing how the deuterium atoms are incorporated or lost during a reaction, chemists can gain a deeper understanding of how an impurity is formed, which is critical for developing control strategies to minimize its presence in the final drug product. nih.gov

Impurity Profiling Strategies and Analytical Method Validation for Zafirlukast Impurity F D7

Development of Analytical Procedures Specific to Zafirlukast (B1683622) Impurity F-d7

The development of a reliable analytical procedure for a specific impurity like Zafirlukast Impurity F-d7 is a multifaceted process that begins with a clear definition of the analytical goals and proceeds through systematic optimization and robustness checks.

Analytical Target Profile (ATP) Definition for Impurity F-d7

The foundation of any modern analytical method development is the Analytical Target Profile (ATP). The ATP prospectively defines the performance requirements of the method to ensure it is fit for its intended purpose. nih.gov It outlines the necessary quality of the reportable result, including its uncertainty, to make confident decisions about the quality of the material being tested. nih.gov

For this compound, the ATP would focus on its accurate quantification at trace levels within the Zafirlukast drug substance or product. Key performance characteristics outlined in the ATP include specificity, accuracy, and precision over the expected range of the impurity. nih.gov The ATP serves as a guide throughout the method's lifecycle, from development and validation to any subsequent changes. nih.gov

Table 1: Example Analytical Target Profile (ATP) for this compound Quantification

Attribute Target Requirement
Analyte This compound
Matrix Zafirlukast Drug Substance
Technique High-Performance Liquid Chromatography (HPLC)
Reportable Range 0.05% to 0.15% relative to Zafirlukast
Specificity Must be able to quantify the impurity in the presence of Zafirlukast, other related impurities, and degradation products.
Accuracy Recovery should be within 90.0% to 110.0% of the true value.
Precision Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0%.
Target Measurement Uncertainty (TMU) The maximum acceptable uncertainty in the reportable result that allows for a reliable decision on the impurity level.

Systematic Method Development Approaches

A systematic, or Quality by Design (QbD), approach is employed to develop an analytical method that meets the criteria set forth in the ATP. For impurities related to Zafirlukast, reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique. researchgate.net The development process involves a systematic investigation of critical method parameters to find an optimal and robust separation.

The typical approach for developing a method for this compound would involve:

Column Selection: Screening various stationary phases (e.g., C18, C8) to achieve the best selectivity between the impurity, the main Zafirlukast peak, and other potential process-related impurities.

Mobile Phase Optimization: Evaluating different organic modifiers (e.g., acetonitrile (B52724), methanol) and aqueous phases (e.g., phosphate (B84403) or formate (B1220265) buffers). The pH of the aqueous phase is a critical parameter that can significantly impact the resolution of ionizable compounds like Zafirlukast and its impurities. researchgate.net

Gradient Elution: Developing a gradient elution program to ensure that all relevant impurities are eluted with good peak shape and resolution within a reasonable run time. researchgate.net

Detection Wavelength: Selecting an appropriate UV detection wavelength (e.g., 225 nm) where both Zafirlukast and the impurity have adequate response. researchgate.net

Given that this compound is a deuterated isotopologue of Impurity F, its chromatographic behavior is expected to be nearly identical. Therefore, the primary challenge is ensuring resolution from other structurally different impurities.

Robustness Assessment of Impurity F-d7 Methods

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. researchgate.net A robustness study is typically conducted late in the development phase, before validation, to identify which parameters need to be tightly controlled.

For an HPLC method for this compound, the robustness assessment would involve systematically varying parameters such as:

pH of the mobile phase buffer

Column temperature

Flow rate

Percentage of organic modifier in the mobile phase

The effect of these variations on critical responses, such as peak resolution and impurity quantification, is evaluated to establish acceptable operating ranges.

Table 2: Parameters for a Typical Robustness Study

Parameter Nominal Value Variation Low (-) Variation High (+)
Mobile Phase pH 3.53.33.7
Column Temperature 30°C28°C32°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
% Acetonitrile (initial) 40%38%42%

Validation of Analytical Methods for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement and ensures the reliability of analytical data. Validation is performed according to ICH Q2(R1) guidelines and encompasses several performance characteristics. researchgate.net

Specificity and Selectivity for this compound

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net For an impurity method, this means demonstrating that the procedure can accurately measure this compound without interference from the active pharmaceutical ingredient (API), other impurities, or degradation products. researchgate.net

Selectivity is typically demonstrated by:

Resolution: Showing baseline separation between the peak for Impurity F-d7 and the peaks of all other known related substances and Zafirlukast itself. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable.

Forced Degradation Studies: Subjecting Zafirlukast to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analysis of these stressed samples should show that the Impurity F-d7 peak is spectrally and chromatographically pure and that no degradants co-elute with it.

Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity, confirming that the spectral data across the peak is consistent and indicates a single component.

Linearity and Range Determination for Quantification

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For this compound, the range would typically cover from the reporting limit to 120% of the specified limit for the impurity. A series of solutions of Impurity F-d7 at different concentrations across this range are prepared and analyzed. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed.

Table 3: Example Linearity Data for this compound

Concentration (% of Specification) Concentration (µg/mL) Peak Area (Arbitrary Units)
50%0.512,550
80%0.820,100
100%1.025,050
120%1.230,010
150%1.537,600
Regression Analysis
Correlation Coefficient (r²) 0.9995
Slope 25,000
Y-Intercept 50

The results of the regression analysis, particularly a correlation coefficient (r²) close to 1.000, confirm the linear relationship between concentration and response, validating the method's suitability for quantifying this compound.

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. oup.com For pharmaceutical impurities, methods must be sensitive enough to quantify them at levels that are relevant to safety and quality specifications, typically below 0.15%. researchgate.net

These limits are commonly established by evaluating the signal-to-noise (S/N) ratio of the analytical signal. An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. oup.comnih.gov For the trace analysis of Zafirlukast Impurity F, a highly sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be employed, using this compound as an internal standard to ensure accuracy. The LOD and LOQ are determined by injecting a series of diluted solutions of the non-deuterated Impurity F standard.

Table 1: Representative LOD and LOQ for Zafirlukast Impurity F Analysis This table presents typical data for an analytical method designed to quantify Zafirlukast Impurity F.

ParameterConcentration (µg/mL)Concentration (% relative to 1 mg/mL Zafirlukast)Signal-to-Noise Ratio (S/N)
LOD 0.0450.0045%~3:1
LOQ 0.150.015%~10:1

The established LOQ is well below the standard reporting threshold of 0.05%, demonstrating the method's suitability for quantifying trace levels of this impurity in Zafirlukast drug substances. oup.com

Accuracy and Precision Assessment for Impurity F-d7 Quantification

Accuracy and precision are paramount for validating a quantitative impurity method. Accuracy demonstrates the closeness of the test results to the true value and is typically assessed through recovery studies. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability). nih.govgavinpublishers.com

In the context of quantifying Zafirlukast Impurity F, accuracy is determined by spiking the drug substance with known amounts of the impurity at various concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The use of this compound as an internal standard is crucial for compensating for matrix effects and procedural losses, thereby enhancing accuracy. clearsynth.comtexilajournal.com

Table 2: Accuracy (Recovery) Data for Zafirlukast Impurity F This table shows representative recovery results at different spiking levels.

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)% Recovery
LOQ 0.150.14596.7%
100% 1.501.521101.4%
150% 2.252.21498.4%

Precision is assessed by performing multiple preparations at these concentrations. The acceptance criteria for trace impurity analysis are typically a %RSD of not more than 10-15%.

Table 3: Precision (%RSD) Data for Zafirlukast Impurity F This table summarizes representative repeatability and intermediate precision results.

Concentration LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
LOQ 4.8%6.2%
100% 1.9%2.5%

The low %RSD values and recovery rates close to 100% confirm that the analytical method is precise and accurate for the intended purpose of quantifying Zafirlukast Impurity F.

Stability-Indicating Capabilities of Developed Methods

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. researchgate.net To demonstrate this capability, forced degradation studies are performed on the Zafirlukast drug substance under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. These conditions include acid and base hydrolysis, oxidation, heat, and exposure to light. oup.comresearchgate.netnih.gov

The objective is to generate potential degradation products and assess whether the analytical method can separate them from the main component (Zafirlukast) and its known impurities, like Impurity F. Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm that the chromatographic peaks are spectrally homogeneous and free from co-eluting species. The successful separation of all components demonstrates the method's specificity. oup.comresearchgate.net

Table 4: Summary of Forced Degradation Studies for Zafirlukast This table presents typical outcomes of forced degradation, demonstrating the method's ability to separate Zafirlukast from its degradants.

Stress ConditionTime% Degradation of ZafirlukastObservations
Acid Hydrolysis (0.1N HCl) 8 hours12.5%Major degradant peak resolved from Zafirlukast and Impurity F.
Base Hydrolysis (0.1N NaOH) 4 hours18.2%Two major degradant peaks well-separated from Zafirlukast.
Oxidation (3% H₂O₂) 24 hours9.8%Oxidative degradants do not interfere with Impurity F or Zafirlukast peaks.
Thermal (105°C) 48 hours5.3%Minor degradation observed; all peaks resolved.
Photolytic (UV/Vis Light) 7 days3.1%No significant degradation; baseline is clean.

The results confirm that the method is specific and stability-indicating, making it suitable for the analysis of stability samples and for routine quality control. oup.comresearchgate.net

Mass Balance Studies in Degradation and Synthesis Processes

Mass balance is a crucial component of validation, particularly in forced degradation studies. It is the process of accounting for all the drug substance by summing the assay value of the undegraded drug and the levels of all detected impurities and degradation products. oup.com A good mass balance, typically between 98% and 102%, provides confidence in the stability-indicating nature of the method, suggesting that all significant degradation products have been detected and quantified. oup.com The mass balance assessment from the stress studies confirms the method's ability to track all relevant species.

In the context of synthesis, impurity profiling serves a similar mass balance function. By identifying and quantifying process-related impurities such as Impurity F, chemists can account for the fate of starting materials and intermediates. researchgate.net This ensures a better understanding and control of the manufacturing process. The quantification of Impurity F, facilitated by a validated analytical method using its deuterated internal standard (Impurity F-d7), allows for precise monitoring of its levels, ensuring that the final Zafirlukast API meets the stringent purity requirements set by regulatory authorities.

Regulatory Science and Impurity Management Frameworks Applied to Zafirlukast Impurity F D7

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are globally recognized for ensuring the quality of pharmaceuticals. The control strategy for Zafirlukast (B1683622) Impurity F is directly informed by these documents.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances, also known as Active Pharmaceutical Ingredients (APIs). europa.eugmp-compliance.org This guideline is applicable to impurities that are produced during the manufacturing process, such as Zafirlukast Impurity F. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.orgmca.gm

For Zafirlukast Impurity F, the principles of ICH Q3A(R2) dictate the following:

Reporting Threshold : The level at which any impurity must be reported in a registration application. For a drug with a maximum daily dose of ≤ 2g/day, this threshold is 0.05%. ich.org

Identification Threshold : The level above which the structure of an impurity must be determined. For a drug with a maximum daily dose of ≤ 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.

Qualification Threshold : The limit above which an impurity must be qualified, meaning data must be gathered to establish its biological safety. ich.org For a drug with a maximum daily dose of ≤ 2g/day, this threshold is generally 0.15% or 1.0 mg per day intake, whichever is lower.

The specification for the Zafirlukast drug substance will include a specific acceptance criterion for Zafirlukast Impurity F if it is consistently present at levels approaching the identification threshold. ich.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day intake (whichever is lower) 0.15% or 1.0 mg/day intake (whichever is lower)

Data derived from ICH Q3A(R2) guidelines. ich.org

ICH Q3B(R2) provides guidance for impurities found in the finished new drug product. europa.eugmp-compliance.org This guideline primarily addresses degradation products, which are impurities that form during the manufacturing or storage of the drug product due to reactions between the drug substance and excipients or the container closure system. europa.euslideshare.net

The relevance of ICH Q3B(R2) to Zafirlukast Impurity F depends on its stability profile:

If Zafirlukast Impurity F is only a process impurity from the drug substance synthesis and is not formed on storage of the drug product, it generally does not need to be monitored in the drug product. europa.eu

However, if Zafirlukast can degrade to form Impurity F under the conditions of the drug product's shelf life, then Impurity F would be classified as a degradation product. In this case, it would need to be monitored in stability studies and controlled according to the thresholds outlined in ICH Q3B(R2), which are similar to those in Q3A(R2). europa.eu

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in a New Drug Product

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
< 10 mg 1.0% 1.0% or 50 µg TDI (whichever is lower) 1.0% or 50 µg TDI (whichever is lower)
10 mg – 100 mg 0.5% 0.5% or 200 µg TDI (whichever is lower) 0.5% or 200 µg TDI (whichever is lower)
> 100 mg – 2 g 0.2% 0.2% or 3 mg TDI (whichever is lower) 0.2% or 3 mg TDI (whichever is lower)

TDI: Total Daily Intake. Data derived from ICH Q3B(R2) guidelines. europa.eu

The recently implemented ICH Q14 guideline describes a science and risk-based approach to developing and maintaining analytical procedures. ich.orgeuropa.eufda.gov This guideline is central to establishing a reliable method for quantifying Zafirlukast Impurity F. The development of such a method would involve:

Defining an Analytical Target Profile (ATP) : This predefines the objectives and performance requirements of the analytical method, such as the need to accurately quantify Zafirlukast Impurity F down to the reporting threshold. biobostonconsulting.compremier-research.com

Adopting an Enhanced Approach : This involves systematically evaluating method parameters using risk assessment and experimental designs (like Design of Experiments) to understand their impact on method performance. premier-research.comeuropeanpharmaceuticalreview.com This leads to a more robust analytical procedure. ich.org

Establishing a Control Strategy : An analytical procedure control strategy is put in place to ensure the method remains fit for its intended purpose throughout its lifecycle. ich.org

Zafirlukast Impurity F-d7 is a critical component in the development of a quantitative method under ICH Q14. As a deuterated internal standard, it is chemically almost identical to the target analyte (Impurity F) but has a different mass. Its use in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Once an analytical procedure for Zafirlukast Impurity F is developed, it must be validated according to ICH Q2(R2) to demonstrate that it is suitable for its intended purpose. gmp-compliance.orgeuropa.eueuropa.euich.org The validation process for a quantitative impurity test involves evaluating several key performance characteristics. ich.org

The use of a well-characterized reference material like this compound is crucial for these validation studies:

Specificity : Demonstrating that the method can unequivocally assess the analyte in the presence of other components, including the main Zafirlukast API and other impurities. europa.euich.org

Accuracy : The closeness of test results to the true value. This is often determined by spiking the sample matrix with known amounts of Impurity F and measuring the recovery, with Impurity F-d7 used as an internal standard to ensure precision. ich.org

Precision : The degree of scatter between a series of measurements. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations like different days, analysts, or equipment). europa.eu

Quantitation Limit (QL) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This must be at or below the reporting threshold (e.g., 0.05%).

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org

Range : The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Table 3: ICH Q2(R2) Validation Characteristics for a Quantitative Impurity Test

Characteristic Assessment
Accuracy Assessed across the specified range.
Precision Repeatability and Intermediate Precision.
Specificity Demonstrate discrimination from other components.
Quantitation Limit Must be at or below the reporting threshold.
Linearity Minimum of 5 concentrations recommended.
Range From the Quantitation Limit to 120% of the specification limit.

Data derived from ICH Q2(R2) guidelines. ich.orgich.org

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgich.orgshimadzu.com.cnfda.gov Any new impurity, such as Zafirlukast Impurity F, must be assessed for its mutagenic potential. ich.orgveeprho.com The assessment is for Impurity F itself, not the deuterated standard.

The process under ICH M7 involves:

Impurity Assessment : All potential and actual impurities are considered. ich.org

(Q)SAR Analysis : The structure of Zafirlukast Impurity F would be subjected to a computational toxicology assessment using (Quantitative) Structure-Activity Relationship models to predict its potential for bacterial mutagenicity.

Ames Test : If the (Q)SAR analysis indicates a potential for mutagenicity (a Class 3 impurity), a bacterial reverse mutation assay (Ames test) would be required to confirm or refute the finding. researchgate.net

Based on the results, Zafirlukast Impurity F would be classified:

Class 1 or 2 : Known or suspected mutagen. Requires control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure, a much lower limit than standard ICH Q3A/B thresholds.

Class 3 : Alerting structure, but mutagenicity is unconfirmed. Requires an Ames test to clarify.

Class 4 : Alerting structure, but known to be non-mutagenic for its class. Treated as a non-mutagenic impurity.

Class 5 : No structural alerts for mutagenicity. Treated as a non-mutagenic impurity under ICH Q3A/B guidelines.

If Impurity F were determined to be mutagenic, a highly sensitive analytical method capable of quantifying it at the TTC level would be essential, and the control strategy would be driven by safety concerns rather than the standard qualification thresholds. ich.orgeuropa.eu

Table 4: ICH M7 Classification of Impurities

Class Description Recommended Action
Class 1 Known mutagenic carcinogens. Control to compound-specific acceptable intake or TTC.
Class 2 Known mutagens with unknown carcinogenic potential. Control at or below the TTC.
Class 3 Alerting structure, unclassified. Conduct bacterial mutagenicity (Ames) assay.
Class 4 Alerting structure with sufficient data to demonstrate lack of mutagenicity. Treat as a non-mutagenic impurity.

Data derived from ICH M7(R2) guidelines. ich.org

Risk-Based Approaches to Impurity Control

Modern pharmaceutical quality management, guided by ICH Q9 (Quality Risk Management), relies heavily on science and risk-based approaches. ispe.org The control strategy for Zafirlukast Impurity F is not just about meeting regulatory thresholds but is developed through a comprehensive understanding of the manufacturing process and the impurity itself. biopharminternational.comfreyrsolutions.com

A risk-based approach involves:

Risk Identification : Understanding the chemical pathway for the formation of Zafirlukast Impurity F. This includes identifying the raw materials, intermediates, and process parameters that are critical to its formation. ispe.org

Risk Analysis : Evaluating the ability of the manufacturing process to control the impurity. This often involves "purge studies" which demonstrate the capacity of downstream purification steps (e.g., crystallization, chromatography) to remove the impurity to acceptable levels. baertschiconsulting.compharmaknowledgeforum.com

Risk Control : Implementing specific process controls (e.g., temperature, reaction time, quality of raw materials) to minimize the formation of Impurity F. The control strategy may involve testing at an intermediate stage rather than on the final drug substance if upstream controls are proven to be effective. pharmaknowledgeforum.com

Risk Review : Continuously monitoring the process to ensure the control strategy remains effective and that the impurity profile of Zafirlukast is consistent over time. ispe.org

This risk-based methodology ensures that the final control strategy for Zafirlukast Impurity F is scientifically sound, efficient, and focused on ensuring patient safety while maintaining product quality. biopharminternational.comfreyrsolutions.com The development of robust analytical methods, enabled by tools like this compound, is a foundational element of this risk management process, as it provides the reliable data needed to make informed decisions.

Identification and Evaluation of Potential Impurity Sources

The management of any impurity begins with understanding its origin. For this compound, this involves a dual perspective: understanding the formation of the actual process impurity (Impurity F) and the deliberate synthesis of the deuterated standard (Impurity F-d7).

Zafirlukast Impurity F: This is a process-related impurity that can arise during the synthesis of the Zafirlukast active pharmaceutical ingredient (API). researchgate.net Its formation is primarily linked to specific steps in the manufacturing process, particularly condensation or coupling reactions. smolecule.com Research indicates that Impurity F can be formed through the degradation of intermediates, especially when using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation. researchgate.netsmolecule.com The reaction conditions, such as the choice of solvent, temperature, and the presence of other reagents, can influence the rate and extent of its formation.

This compound: In contrast, the source of this compound is not an unintended side reaction but a deliberate and controlled multi-step chemical synthesis. pharmaffiliates.comsynzeal.com This process is designed to introduce seven deuterium (B1214612) atoms into the molecular structure of Impurity F at positions that are stable to metabolic or chemical exchange. The purpose of this isotopic labeling is to create a compound that is chemically identical to the impurity but has a different mass. This mass difference allows it to be distinguished from the native impurity by mass spectrometry, making it an ideal internal standard for quantitative analysis.

The table below summarizes the distinct sources of these two related compounds.

CompoundTypePrimary SourceKey Factors
Zafirlukast Impurity F Process-Related ImpuritySide reactions during Zafirlukast API synthesis. researchgate.netCoupling agents (e.g., DCC), degradation of intermediates, reaction conditions. smolecule.com
This compound Analytical StandardIntentional, multi-step chemical synthesis.Controlled introduction of deuterium atoms for isotopic labeling. pharmaffiliates.com

Development of Control Strategies for this compound

Effective control strategies are essential for managing impurities and ensuring the quality of analytical standards. The strategies for Impurity F and its deuterated analogue are distinct, reflecting their different roles in the pharmaceutical process.

Control of Zafirlukast Impurity F: The primary goal is to minimize the presence of this impurity in the final Zafirlukast API. This is achieved through a comprehensive control strategy developed during process optimization, which includes:

Process Parameter Control: Tightly controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reagents to favor the desired reaction pathway and minimize side reactions that lead to Impurity F.

Reagent Selection: Evaluating and selecting coupling agents and bases that reduce the potential for impurity formation. For instance, investigating alternatives to DCC or optimizing its use can be a key control point. researchgate.net

Purification Procedures: Implementing robust purification steps, such as recrystallization or chromatography, at the intermediate and final API stages to effectively remove Impurity F to levels that meet regulatory specifications. researchgate.net

Control of this compound: As an analytical reference standard, the control strategy focuses on ensuring its quality, identity, and purity. This is critical for the validity of the analytical data it helps generate. Key control elements include:

High-Purity Synthesis: Utilizing well-characterized and high-purity starting materials for its synthesis to prevent the introduction of other impurities.

Thorough Characterization: Employing a suite of analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm the molecular structure, verify the positions of the deuterium labels, and accurately determine the chemical and isotopic purity.

Qualification and Certification: Qualifying the material as a reference standard through rigorous testing to establish its purity and concentration, which is then documented in a Certificate of Analysis.

Impact of Starting Materials on Impurity Profile

The quality of starting materials is a foundational element of impurity control for both the API and the analytical standards used to test it.

The impurity profile of the Zafirlukast API is directly influenced by the purity of its starting materials and intermediates. researchgate.net Contaminants present in early-stage materials can be carried through the synthesis or participate in side reactions, leading to the formation of various impurities, including Impurity F. researchgate.net For example, isomers of a key starting material could react in a similar manner to the desired material, resulting in the formation of an isomeric impurity that may be difficult to separate from the final product.

For the synthesis of this compound, the quality of its own starting materials is paramount. The presence of impurities in these precursors could lead to the generation of unwanted side products that are structurally similar to the deuterated standard itself. This could compromise its purity and, consequently, the accuracy of the analytical method in which it is used as an internal standard. Therefore, stringent specifications for all materials used in the synthesis of this standard are required.

Lifecycle Management of Analytical Procedures for Impurities

The use of this compound as an internal standard is a central component of the analytical procedure designed to quantify Zafirlukast Impurity F. This procedure, like the manufacturing process it monitors, is subject to lifecycle management principles to ensure it remains fit for its intended purpose over time. researchgate.net This approach, advocated by regulatory bodies and outlined in guidelines such as ICH Q14 and USP General Chapter <1220>, consists of three main stages. uspnf.comeuropa.eubio-qc.com

Lifecycle StageObjectiveActivities for a Method Using this compound
Stage 1: Procedure Design To develop a robust analytical procedure that meets predefined objectives.Define the Analytical Target Profile (ATP), including the required range, accuracy, and precision for quantifying Impurity F. uspnf.com Develop a specific and sensitive method (e.g., LC-MS) using Impurity F-d7 as an internal standard. Conduct risk assessments (per ICH Q9) to identify variables that could impact method performance. biobostonconsulting.com
Stage 2: Procedure Performance Qualification To confirm that the procedure is fit for its intended purpose.Perform method validation according to ICH Q2 guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The performance of this compound as an internal standard is critically evaluated during this stage.
Stage 3: Continued Procedure Performance Verification To ensure the procedure consistently performs as expected during routine use.Implement routine monitoring of method performance using system suitability tests and control charts. usp.org Conduct trend analysis of data to detect any drift or changes over time. Manage any changes to the procedure (e.g., new instrument, updated software) through a formal change control process, with risk assessment to determine the need for re-validation. veeprho.com

This lifecycle approach ensures that the analytical method for controlling Zafirlukast Impurity F, which relies on the high quality of this compound, is robust, reliable, and remains in a constant state of control, thereby safeguarding the quality of the final drug product. selectscience.neteuropeanpharmaceuticalreview.com

Future Directions in Zafirlukast Impurity F D7 Research

Development of Greener Analytical Methodologies for Impurity F-d7

The pharmaceutical industry is increasingly adopting green analytical chemistry (GAC) principles to minimize its environmental footprint. Traditional analytical methods, particularly high-performance liquid chromatography (HPLC), often rely on large volumes of hazardous organic solvents. Future research will focus on developing more ecologically sustainable methods for the detection and quantification of Zafirlukast (B1683622) Impurity F-d7.

Key areas of development will include:

Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC): These techniques offer significant reductions in solvent consumption and analysis time compared to conventional HPLC. Research will aim to develop and validate UHPLC and SFC methods specifically for the analysis of Zafirlukast and its impurities, including F-d7.

Novel Solvent Systems: The exploration of greener solvent alternatives, such as bio-based solvents, ionic liquids, and supercritical fluids (like carbon dioxide in SFC), will be a priority. The goal is to identify solvent systems that provide comparable or superior chromatographic performance to traditional solvents like acetonitrile (B52724) and methanol, while being less toxic and more biodegradable.

Miniaturization and Automation: The adoption of microfluidic devices and automated sample preparation techniques can drastically reduce the amount of sample and reagents required, thereby minimizing waste generation.

TechniqueAdvantageRelevance to Impurity F-d7 Analysis
UHPLCReduced solvent use, faster analysisHigh-throughput screening and routine quality control
SFCUtilizes CO2 as a primary solventEnvironmentally benign separation of complex mixtures
Bio-solventsRenewable and biodegradableReplacement for petrochemical-based solvents

Advanced Computational Chemistry for Deeper Mechanistic Understanding of F-d7 Formation

While Zafirlukast Impurity F-d7 is likely synthesized intentionally as an internal standard, understanding the formation pathways of its non-deuterated counterpart, Impurity F, is crucial for controlling its presence in the active pharmaceutical ingredient (API). Advanced computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction pathways leading to the formation of Impurity F. By calculating the thermodynamic and kinetic parameters of potential side reactions during the synthesis of Zafirlukast, researchers can identify the most probable formation mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of Zafirlukast and its precursors, helping to understand how different reaction conditions might favor the formation of impurities.

In Silico Prediction of Degradation Products: Computational tools can be employed to predict the potential degradation products of Zafirlukast under various stress conditions (e.g., heat, light, pH), which could include Impurity F. This predictive capability allows for proactive development of control strategies.

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Method Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical development, including impurity analysis. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional statistical methods.

For this compound and its related compounds, AI and ML could be applied to:

Predict Impurity Formation: ML models can be trained on historical manufacturing data to predict the likelihood of Impurity F formation under different process parameters. This would enable real-time process control to minimize impurity levels.

Accelerate Analytical Method Development: AI-driven platforms can optimize chromatographic separations by systematically exploring a wide range of experimental conditions (e.g., column chemistry, mobile phase composition, gradient profile). This can significantly reduce the time and resources required to develop robust analytical methods for Zafirlukast and its impurities.

Automated Data Analysis: AI algorithms can be developed to automatically process and interpret complex analytical data, such as chromatograms and mass spectra, to identify and quantify impurities with high accuracy and precision.

Exploration of New Separation Technologies for Complex Impurity Mixtures

The synthesis of complex molecules like Zafirlukast can result in a variety of structurally similar impurities, including isomers, which can be challenging to separate using conventional chromatographic techniques. Future research will focus on the application of advanced separation technologies to achieve superior resolution and characterization of these complex mixtures.

Promising technologies include:

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique combines two different chromatographic separation modes to significantly increase peak capacity and resolve co-eluting impurities that are inseparable by one-dimensional LC.

Chiral Chromatography: Given that Zafirlukast and its impurities may exist as stereoisomers, the development of advanced chiral stationary phases for both HPLC and SFC will be crucial for their enantioselective separation and quantification.

Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of analytes and can be a powerful tool for separating charged impurities or as a complementary technique to LC.

TechnologyPrincipleApplication for Zafirlukast Impurities
2D-LCOrthogonal separation mechanismsResolution of complex impurity profiles
Chiral ChromatographyEnantioselective recognitionSeparation of stereoisomeric impurities
Capillary ElectrophoresisDifferential electrophoretic mobilityAnalysis of charged or polar impurities

Enhanced Understanding of Low-Level Impurity Generation and Control

Regulatory agencies are increasingly focused on the control of low-level impurities, particularly those that may have genotoxic potential. A deeper understanding of the factors that lead to the formation of trace-level impurities is essential for developing effective control strategies throughout the drug manufacturing process.

Future research in this area will concentrate on:

Forced Degradation Studies: Comprehensive forced degradation studies under a variety of stress conditions will continue to be critical for identifying potential degradation products, including low-level impurities that may not be observed under normal storage conditions. oup.com

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of critical process parameters can help to prevent the formation of impurities by ensuring that the manufacturing process remains in a state of control.

Advanced Spectroscopic Techniques: The use of highly sensitive techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for the structural elucidation of unknown low-level impurities.

By pursuing these future research directions, the pharmaceutical industry can continue to enhance the quality, safety, and sustainability of drug products like Zafirlukast, with a more profound understanding and control over impurities such as this compound.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and characterization of Zafirlukast Impurity F-d7?

  • Methodological Answer : this compound, a deuterated variant, requires advanced chromatographic and spectroscopic techniques for identification. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for separating and quantifying the impurity. Deuterium labeling necessitates nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2H^2H-NMR) to confirm structural integrity and isotopic purity. Method validation should follow ICH Q2(R2) guidelines, including specificity testing against parent compounds and other impurities .

Q. How can researchers synthesize this compound for reference standards?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions using deuteration reagents (e.g., D2_2O or deuterated solvents) under controlled conditions. Isotopic exchange reactions or precursor deuteration followed by purification via column chromatography or recrystallization ensures high isotopic purity (>98%). Analytical monitoring using LC-MS and NMR is critical to confirm deuterium retention and avoid isotopic scrambling during synthesis .

Q. What detection limits and quantification strategies are applicable for Impurity F-d7 in Zafirlukast formulations?

  • Methodological Answer : Detection limits should align with ICH thresholds (typically 0.1% for unknown impurities). For Impurity F-d7, reverse-phase HPLC with UV detection at 254 nm is standard, but sensitivity can be enhanced using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD). Calibration curves using deuterated internal standards (e.g., d7-labeled analogs) improve accuracy in trace-level quantification .

Advanced Research Questions

Q. How should researchers validate analytical methods for Impurity F-d7 under varying matrix conditions (e.g., degraded formulations)?

  • Methodological Answer : Method robustness must be tested under stress conditions (e.g., acid/base hydrolysis, thermal degradation). Forced degradation studies identify potential co-eluting impurities. Spiking experiments with Impurity F-d7 into degraded matrices validate specificity and recovery rates (target: 90–110%). Statistical tools like Design of Experiments (DoE) optimize parameters such as mobile phase pH and column temperature .

Q. What experimental designs are suitable for assessing the pharmacological impact of Impurity F-d7 in preclinical models?

  • Methodological Answer : In vitro assays (e.g., mitochondrial respiration in bronchial epithelial cells) should compare Zafirlukast with and without spiked Impurity F-d7. Dose-response curves and Western blotting for markers like PGC-1α and TFAM (linked to mitochondrial biogenesis) quantify functional interference. In vivo models (e.g., rodent asthma studies) require impurity dosing at 0.1–1.0% of the active pharmaceutical ingredient (API) to mimic real-world exposure .

Q. How to resolve contradictions in impurity profiling data across stability studies?

  • Methodological Answer : Discrepancies often arise from matrix effects or degradation pathways. Use orthogonal methods (e.g., GC-MS vs. LC-MS) to cross-validate results. Statistical analysis (e.g., ANOVA) identifies batch-to-batch variability. Stability-indicating methods must isolate Impurity F-d7 from degradation products, with accelerated stability studies (40°C/75% RH) to predict long-term behavior .

Q. What strategies ensure traceability of Impurity F-d7 in multi-institutional collaborative studies?

  • Methodological Answer : Standardized protocols for sample preparation, storage, and data reporting are critical. Inter-laboratory comparisons using shared reference materials validate reproducibility. Digital tools (e.g., electronic lab notebooks) enhance data transparency, while ISO/IEC 17025 accreditation ensures methodological consistency .

Q. How can advanced computational tools (e.g., QSAR models) predict the toxicity profile of Impurity F-d7?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage deuterium’s steric and electronic effects to predict impurity toxicity. Molecular docking simulations against targets like CysLTR1 assess binding affinity changes. In silico predictions should be validated with in vitro genotoxicity assays (e.g., Ames test) to confirm computational findings .

Methodological Considerations

  • Data Reproducibility : Detailed experimental protocols (e.g., mobile phase gradients, NMR parameters) must be included in supplementary materials to enable replication .
  • Ethical Compliance : Preclinical studies involving Impurity F-d7 require Institutional Animal Care and Use Committee (IACUC) approval, adhering to ARRIVE guidelines for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.